molecular formula C17H11ClN4O B12628025 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12628025
M. Wt: 322.7 g/mol
InChI Key: IIXBLEBGYAPYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of quinoline derivatives with imidazo[1,2-a]pyridine precursors. Common synthetic strategies include:

    Condensation Reactions: Utilizing quinoline-5-carboxylic acid and 2-amino-6-chloropyridine under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

    Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

    Continuous Flow Chemistry: Enhancing reaction efficiency and product yield by continuously feeding reactants through a reactor.

    Catalytic Processes: Utilizing catalysts to lower activation energy and increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dechlorinated or hydrogenated derivatives.

    Substitution Products: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents.

Scientific Research Applications

6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of the quinoline and imidazo[1,2-a]pyridine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

6-chloro-N-quinolin-5-ylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H11ClN4O/c18-11-6-7-16-20-15(10-22(16)9-11)17(23)21-14-5-1-4-13-12(14)3-2-8-19-13/h1-10H,(H,21,23)

InChI Key

IIXBLEBGYAPYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.